molecular formula C25H18N2O3 B245111 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide

Cat. No.: B245111
M. Wt: 394.4 g/mol
InChI Key: RKINGUXKJJXGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide typically involves the condensation of 2-naphthoic acid with 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions include quinones, reduced amides, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide is unique due to its combination of the benzoxazole and naphthamide moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H18N2O3/c1-29-22-13-12-19(25-27-20-8-4-5-9-23(20)30-25)15-21(22)26-24(28)18-11-10-16-6-2-3-7-17(16)14-18/h2-15H,1H3,(H,26,28)

InChI Key

RKINGUXKJJXGGZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.